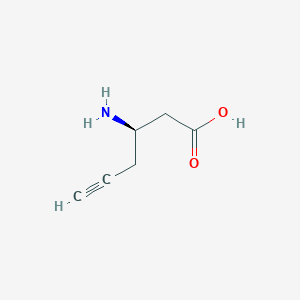

(3R)-3-aminohex-5-ynoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

(3R)-3-aminohex-5-ynoic acid |

InChI |

InChI=1S/C6H9NO2/c1-2-3-5(7)4-6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1 |

InChI Key |

DWFMCQGMVSIJBN-RXMQYKEDSA-N |

Isomeric SMILES |

C#CC[C@H](CC(=O)O)N |

Canonical SMILES |

C#CCC(CC(=O)O)N |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for 3r 3 Aminohex 5 Ynoic Acid

Overview of Established and Emerging Synthetic Routes

The synthesis of chiral β-amino acids with a terminal alkyne functionality, such as (3R)-3-aminohex-5-ynoic acid, presents unique challenges. Established routes often rely on classical resolution of racemic mixtures or the use of chiral pool starting materials. However, modern synthetic chemistry is increasingly moving towards asymmetric catalytic methods to provide more efficient and direct access to enantiopure compounds.

Emerging synthetic routes focus on the development of highly selective catalysts that can construct the chiral center with the desired (R) configuration in a single key step. These methods include transition-metal catalysis and organocatalysis, which offer the potential for high atom economy and stereocontrol. rsc.org The linkage of non-canonical amino acid synthesis with enantioselective organocatalysis, in particular, aims to mimic natural biosynthetic processes. rsc.org

Strategies for Enantioselective Access to this compound

Achieving the specific (3R) stereochemistry of 3-aminohex-5-ynoic acid requires sophisticated synthetic strategies that can effectively control the three-dimensional arrangement of atoms around the chiral center.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and its application in an asymmetric fashion is critical for producing enantiomerically pure compounds. ceon.rsyoutube.com For the synthesis of this compound, several asymmetric C-C bond-forming reactions could be envisioned.

One of the most important C-C bond-forming reactions for the preparation of β-amino carbonyl compounds is the Mannich reaction. ceon.rs Asymmetric variations of this reaction, using chiral catalysts, can provide enantioselective access to β-amino acid precursors. Another powerful method is the Strecker amino acid synthesis, for which catalytic and enantioselective versions have been developed. nih.gov For instance, a cyclic dipeptide has been shown to catalyze the enantioselective addition of hydrogen cyanide to imines, yielding α-amino nitriles with high enantiomeric excess, which can then be hydrolyzed to the corresponding α-amino acids. nih.gov While this is for α-amino acids, similar principles can be applied to β-amino acid synthesis.

Recent advancements have also focused on photocatalytic methods for the formation of unnatural amino acids by converting C-S bonds in cysteine derivatives into C-C bonds, showcasing the diverse strategies available for C-C bond formation. nih.gov

Table 1: Asymmetric C-C Bond Forming Strategies

| Reaction Type | Catalyst Type | Key Transformation | Relevance to this compound |

|---|---|---|---|

| Asymmetric Mannich Reaction | Chiral Lewis Acid or Organocatalyst | Enantioselective addition of an enolate to an imine | Forms the β-amino carbonyl backbone |

| Asymmetric Strecker Synthesis | Chiral Catalyst (e.g., cyclic dipeptide) | Enantioselective addition of cyanide to an imine | Provides a precursor to the amino acid |

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com Amino acid-derived auxiliaries are commonly used in asymmetric alkylations and aldol (B89426) reactions to produce chiral building blocks. numberanalytics.com For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to guide the stereoselective introduction of the amino group or the propargyl group.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.orgnih.gov Chiral amino acids and their derivatives are often used as organocatalysts due to their ready availability and modular structures. rsc.org These catalysts can activate substrates through the formation of iminium ions or enamines, facilitating a variety of asymmetric transformations. For instance, bifunctional primary-secondary amines and tertiary amine-thioureas derived from simple amino acids have been developed as efficient organocatalysts. rsc.org The asymmetric synthesis of β(3)-amino acid derivatives has been successfully achieved using various organocatalytic methods, including Brønsted acid, Brønsted base, Lewis acid, and Lewis base catalysis. nih.gov

Table 2: Chiral Auxiliary and Organocatalytic Methods

| Approach | Description | Example |

|---|---|---|

| Chiral Auxiliary | A chiral compound temporarily attached to the substrate to control stereoselectivity. numberanalytics.com | Evans oxazolidinones for asymmetric alkylation. |

| Organocatalysis | Use of small, chiral organic molecules to catalyze asymmetric reactions. nih.gov | Proline-catalyzed asymmetric aldol or Mannich reactions. |

Challenges and Advancements in Achieving High Enantiomeric Purity and Yield

A primary challenge in the stereoselective synthesis of molecules like this compound is the simultaneous control of both chemical yield and enantiomeric purity. Often, reaction conditions that favor high yield may lead to a decrease in enantioselectivity, and vice versa. The presence of multiple functional groups, such as the carboxylic acid, amine, and alkyne in the target molecule, can also lead to side reactions and complicate the synthesis.

Advancements in catalyst design are crucial to overcoming these challenges. The development of structurally rigid, chiral quaternary ammonium (B1175870) salts and chiral secondary amine catalysts derived from binaphthol has led to highly practical asymmetric syntheses of various amino acid derivatives. nih.gov Furthermore, the evolution of organocatalysis has provided new methodologies for the concise and highly stereocontrolled synthesis of complex molecules. The ability to create either enantiomer of a product from a single amino acid precursor represents a significant advancement in practicality and scalability. acs.org

Novel Precursors and Starting Materials in this compound Synthesis

The choice of starting material is critical for an efficient synthetic route. Garner's aldehyde is a well-known chiral building block that has been used as a common starting material for the stereocontrolled synthesis of various amino acid derivatives. elsevierpure.com Its protected amino alcohol functionality allows for the introduction of various side chains with high stereocontrol.

Another approach involves the use of readily available amino acids, such as cysteine, as precursors for unnatural amino acids. nih.gov This strategy takes advantage of the inherent chirality of the starting material. Additionally, multicomponent reactions offer an atom-economical approach to building molecular complexity from simple starting materials. ceon.rs For example, a one-pot, three-component reaction of an aldehyde, an amine, and a ketone or its equivalent can be used to construct the β-amino ketone core. ceon.rs

Development of Efficient and Scalable Synthetic Protocols

The transition from a laboratory-scale synthesis to a scalable protocol suitable for industrial production is a significant hurdle. Efficient and scalable syntheses are characterized by factors such as the use of inexpensive and readily available starting materials, a minimal number of synthetic steps, and simple purification procedures. One-pot reactions, where multiple transformations are carried out in a single reaction vessel, are highly desirable as they reduce waste and improve efficiency. ceon.rs

Applications in Advanced Organic Synthesis and Chemical Biology

(3R)-3-Aminohex-5-ynoic Acid as a Chiral Building Block

This compound is intrinsically a chiral building block, or synthon, due to the stereocenter at the C3 position. In organic synthesis, such building blocks are invaluable for constructing enantiomerically pure molecules, which is critical in fields like medicinal chemistry where a specific stereoisomer of a drug is often responsible for its therapeutic activity. The (R)-configuration of this β-amino acid offers a defined three-dimensional orientation for the amino and propargyl side chain groups.

While the utility of amino acids as chiral building blocks is a foundational concept in modern organic synthesis, specific studies detailing the synthetic transformations of this compound into other complex chiral molecules are not extensively documented in publicly accessible research. Its potential lies in the ability to use its two distinct functional groups—the amine and the alkyne—for sequential or orthogonal chemical modifications to build sophisticated molecular frameworks.

Integration into Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov This methodology allows for efficient purification by simply filtering and washing the resin after each coupling and deprotection step. scispace.com For unnatural amino acids like this compound to be used in SPPS, it would typically first be protected with an N-terminal fluorenylmethoxycarbonyl (Fmoc) group. General strategies for Fmoc protection are well-developed, often involving reagents like Fmoc-OSu or Fmoc-Cl under basic conditions.

Design and Synthesis of β-Peptides Incorporating this compound Residues

β-peptides are polymers of β-amino acids. Unlike natural peptides composed of α-amino acids, β-peptides often adopt stable, predictable secondary structures (foldamers), such as helices and sheets, and are resistant to degradation by proteases. This makes them attractive candidates for developing new therapeutics. The incorporation of this compound would introduce a terminal alkyne functionality into the peptide backbone, which could serve as a chemical handle for further modifications.

Conformational Impact on Peptide and Protein Mimics

The incorporation of constrained amino acids or β-amino acids into peptides is a known strategy to influence their conformation. The structure of a β-amino acid residue alters the backbone spacing and torsional angles compared to its α-amino acid counterpart, forcing the peptide into specific secondary structures. The propargyl side chain of this compound could also engage in non-covalent interactions that further stabilize certain conformations.

Utilization in Bioorthogonal Ligation Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The terminal alkyne of this compound makes it an ideal substrate for one of the most prominent classes of bioorthogonal reactions: the azide-alkyne cycloaddition.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Applications

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction, a cornerstone of "click chemistry," is widely used for bioconjugation, labeling of biomolecules, and materials science. An amino acid like this compound, once incorporated into a peptide or other molecule, could be used to click onto another molecule bearing an azide group, such as a fluorescent dye, a drug molecule, or a targeting ligand.

While CuAAC is a robust and widely applied reaction for various alkyne-containing amino acids, no specific studies demonstrating the application of this compound in CuAAC reactions, including reaction kinetics, yields, or specific products, are available in the scientific literature.

Table 1: General Parameters for CuAAC Reactions This table represents typical conditions for CuAAC and is not based on specific data for this compound.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Copper Source | CuSO₄·5H₂O, CuI, Cu(OAc)₂ | Provides the catalytic Cu(I) species. |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state. |

| Ligand | TBTA, THPTA | Stabilizes the Cu(I) catalytic center and accelerates the reaction. |

| Solvent | tBuOH/H₂O, DMSO, DMF | Solubilizes reactants and reagents. |

| Temperature | Room Temperature | Mild conditions suitable for biological molecules. |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Strategies

To overcome the cellular toxicity associated with the copper catalyst used in CuAAC, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145) that reacts rapidly with an azide without the need for a metal catalyst. While this compound contains a terminal, unstrained alkyne and would not be the "strained" partner, it could be readily coupled to molecules containing a strained cyclooctyne via other means, or peptides containing it could react with azide-modified cyclooctynes. However, the more direct application involves reacting a peptide functionalized with an azide to a molecule containing a strained alkyne.

There are currently no published reports detailing the use of this compound in SPAAC-related strategies. Research in this area would be valuable for developing fully biocompatible conjugation methods based on this building block.

Development of Chemical Probes and Tags for Biological Systems

The unique bifunctional nature of this compound, possessing both an amino acid scaffold and a terminal alkyne, makes it a valuable building block in the development of sophisticated chemical probes and tags for studying biological systems. The terminal alkyne group is particularly significant as it serves as a reactive handle for bioorthogonal chemistry, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". smolecule.com This reaction allows for the specific and efficient covalent linkage of the alkyne-containing molecule to a separate molecule bearing an azide group, even within the complex environment of a living cell, without interfering with native biochemical processes. smolecule.comnih.gov

The general strategy involves incorporating this compound into a larger molecule, such as a peptide or a drug candidate. This introduces the alkyne functionality as a latent reporter tag. Subsequently, an azide-functionalized reporter molecule, such as a fluorophore for imaging or biotin (B1667282) for affinity purification, can be "clicked" onto the target molecule. This methodology facilitates a wide range of applications in chemical biology, including protein labeling, tracking, and identification. smolecule.com While this compound is an ideal candidate, similar noncanonical amino acids have been used for the time-resolved analysis of protein synthesis, a technique known as bioorthogonal noncanonical amino acid tagging (BONCAT). nih.gov

Table 1: Principles of a Chemical Probe Using this compound

| Component | Role | Chemical Principle |

| This compound | Building Block / Bioorthogonal Handle | Provides the core structure and the terminal alkyne group for subsequent ligation. |

| Targeting Moiety (e.g., Peptide) | Biological Specificity | Directs the probe to a specific protein or cellular location. The amino acid is incorporated via standard peptide synthesis. |

| Azide-Functionalized Reporter | Detection/Isolation | Contains a reporter group (e.g., fluorophore, biotin) and an azide group for reaction with the alkyne. |

| Click Chemistry (CuAAC) | Ligation Reaction | Forms a stable triazole linkage between the alkyne on the probe and the azide on the reporter molecule. smolecule.com |

Precursor in Multicomponent Reactions and Cascade Processes

The structural features of this compound make it an exceptionally useful precursor in multicomponent reactions (MCRs) and subsequent cascade processes. MCRs are highly efficient chemical reactions in which three or more reactants combine in a single operation to form a product that retains most of the atoms of the starting materials. mdpi.com The presence of both a primary amine and a carboxylic acid within the same molecule allows this compound to serve as a bifunctional component, streamlining the synthesis of complex molecular architectures.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org By using this compound, the amine and carboxylic acid components are provided by a single molecule. This leads to a Ugi 5-center-4-component reaction (U-5C-4CR), which is a powerful tool for generating diverse, drug-like scaffolds. mdpi.com The reaction proceeds through the initial formation of an imine from the aldehyde and the amino group of the amino acid, followed by a series of nucleophilic additions and a final Mumm rearrangement to yield the stable bis-amide product. mdpi.comwikipedia.org The resulting molecule incorporates the alkyne functionality, which is available for post-reaction modifications.

Passerini Reaction: The Passerini reaction is a three-component reaction that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org In this context, this compound can serve as the carboxylic acid component. This reaction is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state, especially in apolar solvents. nih.gov The use of this specific amino acid introduces both an amino group (as part of the amide) and a terminal alkyne into the product structure in a single, atom-economical step.

Table 2: this compound in Multicomponent Reactions

| Reaction | Components | Role of this compound | Product Class |

| Ugi Reaction (U-5C-4CR) | Aldehyde/Ketone, Isocyanide, this compound | Provides both the amine and carboxylic acid functionalities. mdpi.com | Bis-amide wikipedia.org |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, this compound | Provides the carboxylic acid functionality. wikipedia.org | α-Acyloxy amide wikipedia.org |

Cascade Processes: The products derived from MCRs involving this compound are ideal substrates for cascade reactions. Cascade reactions are multi-step transformations that occur in a single pot, where the product of one reaction becomes the substrate for the next, leading to a rapid increase in molecular complexity. 20.210.105 The terminal alkyne group, preserved through the MCR, can act as a trigger for a variety of intramolecular cascade sequences. For example, a product from a Ugi or Passerini reaction could undergo a subsequent intramolecular Diels-Alder reaction or a transition-metal-catalyzed cyclization, enabling the efficient construction of complex polycyclic and heterocyclic systems from simple starting materials. nih.gov This combination of MCRs and cascade reactions represents a highly efficient strategy in modern organic synthesis.

Design, Synthesis, and Evaluation of 3r 3 Aminohex 5 Ynoic Acid Derivatives and Analogues

Structural Diversification Strategies

The inherent reactivity of the functional groups in (3R)-3-aminohex-5-ynoic acid—the terminal alkyne, the secondary amine, and the carboxylic acid—provides a versatile platform for structural modifications. These changes are strategically implemented to probe the compound's interaction with its biological targets and to optimize its pharmacological profile.

Modifications at the Alkyne Terminus

The terminal alkyne is a key feature of this compound, offering a prime site for chemical elaboration. One of the most prominent reactions involving terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the covalent linking of the parent molecule to a wide array of azide-containing fragments, leading to the formation of stable 1,2,3-triazole rings. This strategy has been employed to synthesize novel GABA analogues, where the triazole ring system itself can influence the electronic properties of the molecule and its interaction with target enzymes like GABA aminotransferase (GABA-AT). researchgate.net

Further modifications can include Sonogashira coupling reactions, where the terminal alkyne is coupled with aryl or vinyl halides. This introduces larger, rigid, or electronically diverse substituents at the terminus, which can explore additional binding pockets within the target protein. The introduction of different groups at this position can significantly impact the compound's hydrophobicity, steric profile, and electronic distribution, all of which are critical determinants of biological activity.

N-Substitution and Carboxylic Acid Derivatization

The amino and carboxylic acid moieties of this compound are crucial for its activity, often mimicking the endogenous ligand of its target. Derivatization at these sites is a common strategy to modulate properties such as potency, selectivity, and pharmacokinetic parameters.

Biochemical Research and Molecular Interaction Studies

Studies on Protein-Ligand Binding and Molecular Recognition

There is a lack of publicly available data from studies on the protein-ligand binding and molecular recognition of (3R)-3-aminohex-5-ynoic acid. Techniques such as X-ray crystallography, NMR spectroscopy, or isothermal titration calorimetry, which are used to elucidate the specific interactions between a ligand and its protein target at the molecular level, have not been reported for this compound. rcsb.orgebi.ac.uk

Exploration of Other In Vitro Biological Activities

No dedicated studies on the antibacterial or antifungal activity of this compound have been published. nih.govnih.govmdpi.commdpi.comresearchgate.netmdpi.com Therefore, its potential as an antimicrobial agent remains undetermined.

Antiviral and Immunomodulatory Effects (In Vitro)

While the alkyne functional group is a feature in various natural products with demonstrated biological activities, including antiviral and immunomodulatory effects, specific in vitro studies detailing these properties for this compound are not extensively documented in publicly available research. nih.govmdpi.com The introduction of an alkyne moiety into a molecule is known to influence its biological and physicochemical properties. mdpi.com Compounds containing alkynes have been isolated from natural sources like marine organisms and herbs, with some exhibiting anticancer, antibacterial, and antiviral activities. mdpi.com

The general strategy for evaluating such effects in vitro often involves treating cell cultures with the compound and observing its impact on viral replication or immune cell responses. For instance, antiviral activity can be assessed by measuring the reduction in viral plaque formation in infected cell lines. mdpi.com Immunomodulatory effects are often studied by observing changes in cytokine production (e.g., IL-6, TNF-α) or the activation state of immune cells like macrophages in culture. nih.govmdpi.com However, without specific studies on this compound, its performance in these assays remains uncharacterized.

Cellular Pathway Modulation in Controlled Cell Culture Systems

The incorporation of unnatural amino acids, including those with alkyne groups, into proteins is a key technique in chemical biology to study and modulate cellular pathways. The alkyne group serves as a bio-orthogonal handle, allowing for specific chemical reactions, such as "click chemistry," to be performed within a complex biological environment without interfering with native processes. chemistryviews.org This enables researchers to attach probes, track protein localization, or introduce novel functionalities that can modulate cellular signaling.

Although direct studies on how this compound modulates specific cellular pathways are not detailed in the available literature, its structure suggests potential for use in such research. By being incorporated into peptides or proteins, it could influence the function of enzymes or protein-protein interactions, thereby affecting downstream cellular pathways. The precise effects would depend on the specific protein and biological context in which it is introduced.

Biosynthesis and Natural Occurrence of Alkynyl Amino Acids in Biological Systems

Alkynyl amino acids are naturally produced by various bacteria and fungi. nih.gov A well-studied example is the biosynthesis of L-propargylglycine and β-ethynylserine by the soil bacterium Streptomyces cattleya. chemistryviews.orgspringernature.com The biosynthetic pathway does not rely on conventional fatty acid desaturases but instead employs a unique set of enzymes. nih.gov

The process begins with a common amino acid, L-lysine. chemistryviews.org A series of enzymatic modifications, summarized in the table below, transforms it into a terminal alkyne-containing amino acid.

| Step | Precursor | Key Enzyme(s) | Action | Product |

| 1 | L-Lysine | BesD (Halogenase) | Chlorination at the 4-position. | 4-chloro-L-lysine |

| 2 | 4-chloro-L-lysine | BesC (Oxidase) | Oxidative cleavage of the side chain. | 4-chloro-allylglycine |

| 3 | 4-chloro-allylglycine | BesB (Lyase) | Elimination of chloride to form an allene (B1206475) intermediate, followed by isomerization. | L-propargylglycine (Pra) |

| 4 | L-propargylglycine | BesA/BesE (Ligase/Hydroxylase) | Ligation to glutamate (B1630785) and subsequent hydroxylation. | β-ethynylserine (βes) |

Data compiled from multiple sources. nih.govchemistryviews.org

This pathway highlights nature's sophisticated chemical strategies for creating the alkyne functional group. springernature.com The initial glutamylation step is thought to be a physiological strategy to protect the reactive amino acid and facilitate transport before the final product is released. nih.gov

Applications as Mechanistic Probes in Enzymology and Metabolism Studies

The terminal alkyne group is a powerful tool for biochemical research, making alkynyl amino acids like this compound valuable as mechanistic probes. Their primary application lies in their ability to participate in bio-orthogonal chemistry.

Key Applications:

Click Chemistry: The terminal alkyne reacts rapidly and specifically with an azide (B81097) to form a stable triazole linkage. This reaction is highly efficient and can be performed under mild, biological conditions. chemistryviews.org This allows for the precise labeling of proteins and peptides with fluorescent dyes, affinity tags, or other reporter molecules to study their function, localization, and interactions.

Enzyme Active Site Probing: Due to their small size, alkynyl amino acids can be incorporated into enzyme active sites as substitutes for natural amino acids. This can help in mapping the active site, studying enzyme mechanisms, or even modulating enzyme activity.

Peptide Stapling: Alkynyl amino acids can be used to synthesize "stapled" peptides. By creating a cross-link with an azide-containing amino acid within the same peptide, the peptide's helical structure can be stabilized. This enhances its stability and cell permeability, which is crucial for developing peptide-based therapeutics.

Fluorescent Probes: When incorporated into specific structures, alkynyl-derived amino acids can act as fluorescent probes that are sensitive to their local environment, allowing for the study of protein folding and conformational changes. researchgate.net

| Application Area | Technique | Purpose |

| Protein Labeling | Click Chemistry | Attaching fluorescent dyes or affinity tags to track protein localization and interactions. |

| Enzymology | Active Site Substitution | Probing the structure and mechanism of enzyme active sites. |

| Drug Development | Peptide Stapling | Increasing the stability and membrane permeability of therapeutic peptides. |

| Biophysical Studies | Fluorescence Spectroscopy | Monitoring protein conformational changes and environmental polarity. |

This table summarizes the diverse applications of alkynyl amino acids as biochemical tools. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

While specific molecular docking studies for (3R)-3-aminohex-5-ynoic acid are not extensively documented in publicly available literature, its structural resemblance to known inhibitors of GABA aminotransferase (GABA-AT) suggests this enzyme as a primary target. GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA. nih.govnih.gov The inactivation of GABA-AT leads to an increase in brain GABA levels, a therapeutic strategy for conditions like epilepsy. nih.govresearchgate.net

Computational docking studies on analogous compounds, such as other GABA analogs and acetylenic inhibitors, have been performed to elucidate their binding mechanisms with GABA-AT. nih.govnih.gov For this compound, it is hypothesized that the carboxylic acid and amino groups would mimic the substrate GABA, anchoring the molecule within the active site. The terminal alkyne is a key functional group, capable of forming a covalent bond with a nucleophilic residue in the active site, leading to irreversible inhibition. nih.gov This mechanism-based inactivation is a hallmark of several known GABA-AT inhibitors. nih.gov

A study involving the related compound, 3-aminohex-5-enoic acid, showed its binding pose within the GABA-AT active site, highlighting key hydrogen bond interactions. It is plausible that this compound would adopt a similar initial binding orientation before the covalent modification step.

Hypothetical Binding Affinity Data for this compound and Analogs with GABA-AT

Interactive Table: Predicted Binding Affinities

| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| This compound | -6.5 to -8.0 | Micromolar to nanomolar range |

| GABA | -4.0 to -5.5 | Micromolar range |

| Vigabatrin (known inhibitor) | -7.0 to -8.5 | Micromolar to nanomolar range |

> Note: This data is hypothetical and for illustrative purposes, based on typical values for similar inhibitors. Actual experimental or detailed computational data for this compound is not currently available in the public domain.

Based on studies of other GABA-AT inhibitors and the known structure of the enzyme's active site, several key residues are likely to be involved in the interaction with this compound. nih.gov The catalytic lysine (B10760008) residue (Lys329 in pig brain GABA-AT), which forms a Schiff base with the PLP cofactor, is a crucial player. nih.gov

The carboxylic acid group of the inhibitor is expected to form salt bridges and hydrogen bonds with positively charged or polar residues in the active site, such as arginine or other lysine residues. The amino group is also likely to participate in hydrogen bonding, mimicking the interactions of the natural substrate, GABA. nih.gov Following the initial non-covalent binding, the acetylenic group is positioned to react with a nucleophilic residue, which could be the catalytic lysine itself or another nearby residue, leading to the irreversible inactivation of the enzyme. nih.gov

Key Interacting Residues in GABA-AT for Acetylenic Inhibitors

Interactive Table: Key Residues

| Residue Type | Specific Residue (Example from pig GABA-AT) | Predicted Interaction with this compound |

| Catalytic Lysine | Lys329 | Covalent bond formation with the alkyne group |

| Arginine | Arg192 | Salt bridge/Hydrogen bond with the carboxylate group |

| Glutamate (B1630785)/Aspartate | Asp298 | Hydrogen bond with the amino group |

| Aromatic Residues | Tyr/Phe | π-stacking or hydrophobic interactions with the hexyl chain |

> Note: The specific residues are based on homology with known GABA-AT structures and studies on other inhibitors. The exact interactions for this compound would need to be confirmed by specific computational and experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

While no specific QSAR models for a series of this compound analogs are publicly available, the methodology has been successfully applied to other classes of GABA-AT inhibitors. nih.gov These studies typically involve a set of compounds with varying structural modifications and their corresponding experimentally determined inhibitory activities (e.g., IC50 values). nih.gov

A QSAR model for acetylenic GABA analogs would involve calculating a range of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. Statistical methods like multiple linear regression or partial least squares would then be used to build an equation that correlates these descriptors with the biological activity. Such a model could predict the inhibitory potency of new, unsynthesized analogs.

De novo design algorithms use a validated QSAR model or the structure of the target's active site to design novel molecules with desired properties. Starting with a scaffold like this compound, these programs can suggest modifications to improve binding affinity or selectivity. For instance, a de novo design approach could explore different substituents on the hexyl chain to optimize hydrophobic interactions within the GABA-AT active site, potentially leading to the design of more potent inhibitors.

Conformational Analysis and Dynamics of this compound and its Bioconjugates

The three-dimensional shape (conformation) of this compound is critical for its ability to fit into the active site of its target enzyme. Conformational analysis studies, using methods like molecular mechanics or quantum mechanics, can predict the most stable low-energy conformations of the molecule in solution.

Virtual Screening for Potential Biological Targets

Virtual screening is a powerful computational methodology used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a biological target, typically a protein or enzyme. This in silico technique accelerates the initial phase of drug development by prioritizing compounds for further experimental testing, thereby saving significant time and resources. The process involves the use of computer models and simulations to predict the interaction between a ligand (the small molecule) and its target.

To date, specific virtual screening studies focused exclusively on this compound are not extensively documented in publicly available scientific literature. However, the principles of this approach can be described, and potential biological targets can be hypothesized based on the structural features of the molecule. Such a process would typically involve two primary strategies: ligand-based virtual screening and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS)

In the absence of a known three-dimensional protein structure, LBVS relies on the knowledge of other molecules that are known to interact with a target of interest. This method assumes that molecules with similar structural or physicochemical properties are likely to exhibit similar biological activities. For this compound, this would involve identifying compounds with structural similarity that have known biological targets. Given its backbone, it shares features with amino acid neurotransmitters and their analogs. Therefore, potential targets could be inferred by comparing it to known ligands for receptors and transporters in the central nervous system.

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of a potential protein target is known, SBVS can be employed. This method, often referred to as molecular docking, involves computationally placing the ligand into the binding site of the protein. An algorithm then calculates a "docking score," which estimates the binding affinity between the ligand and the protein. A higher score generally indicates a more favorable interaction.

A hypothetical SBVS workflow for this compound would involve:

Target Selection: Based on its structure as an amino acid analog containing an alkyne group, logical targets for investigation would include enzymes and receptors involved in amino acid metabolism and neurotransmission. A primary candidate would be gamma-aminobutyric acid aminotransferase (GABA-T) , an enzyme involved in the degradation of the inhibitory neurotransmitter GABA. The alkyne moiety, in particular, suggests potential for irreversible inhibition, a mechanism seen with other GABA-T inhibitors. Other potential targets could include glycine (B1666218) transporters or certain subtypes of glutamate receptors. smolecule.com

Preparation of Ligand and Target: The 3D structure of this compound would be generated and energetically minimized. The crystal structures of the selected target proteins would be obtained from a repository like the Protein Data Bank (PDB).

Molecular Docking: Docking software (e.g., AutoDock, Glide, GOLD) would be used to predict the binding pose and affinity of this compound within the active site of the target proteins.

Analysis of Results: The results would be analyzed to identify the targets with the best docking scores and to examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the ligand-protein complex.

Hypothetical Virtual Screening Results

While no specific published data exists, a virtual screening study would typically generate data that could be presented as follows. The table below is an illustrative example of what such findings might look like and is not based on actual experimental data .

Interactive Data Table: Hypothetical Docking Scores of this compound with Potential Biological Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Interacting Residues | Potential Interaction Type |

| GABA Aminotransferase | 2V0F | -8.2 | Tyr188, Ser295, Lys329 | Hydrogen Bond, Covalent (putative) |

| Glycine Transporter 1 | 6L8G | -7.5 | Gly124, Trp245, Ser377 | Hydrogen Bond, Pi-Alkyl |

| NMDA Receptor Subunit | 5H8F | -6.9 | Arg518, Asp731 | Electrostatic, Hydrogen Bond |

The detailed research findings from such a study would provide valuable insights into the potential pharmacological profile of this compound. For instance, a high predicted binding affinity for GABA-T would suggest that the compound might act as an inhibitor, potentially leading to increased levels of GABA in the brain. This would warrant further investigation through in vitro enzyme assays and cellular studies to validate the computational predictions. The identification of key interacting amino acid residues can also guide future efforts in lead optimization to design analogs with improved potency and selectivity.

Advanced Analytical Methodologies for Research Characterization

Chiral Chromatography Techniques for Enantiomeric Purity and Resolution (e.g., RP-HPLC, SFC)

Chiral chromatography is indispensable for separating the (R)- and (S)-enantiomers of 3-aminohex-5-ynoic acid and quantifying the enantiomeric excess (e.e.) of the (3R) form.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common technique for separating amino acid enantiomers. For a compound like (3R)-3-aminohex-5-ynoic acid, direct separation requires a chiral stationary phase (CSP). CSPs based on macrocyclic glycopeptides, such as teicoplanin or vancomycin, are particularly effective for underivatized amino acids. sigmaaldrich.comnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers in the mobile phase, leading to different retention times. Alternatively, the amino acid can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral RP-column.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative for chiral separations, often providing faster analysis and higher efficiency than HPLC. Using a mobile phase of supercritical carbon dioxide mixed with a polar co-solvent (like methanol (B129727) or ethanol), SFC with a suitable chiral stationary phase can effectively resolve enantiomers. The zwitterionic nature of the amino acid and the polarity of its functional groups would be key factors in method development.

Illustrative Chiral Separation Parameters:

| Parameter | Typical RP-HPLC Conditions | Typical SFC Conditions |

|---|---|---|

| Column | Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based) | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) |

| Mobile Phase | Aqueous buffer/Organic modifier (e.g., Methanol, Acetonitrile) | Supercritical CO₂ / Co-solvent (e.g., Methanol with additive) |

| Detection | UV (at ~210 nm) or Mass Spectrometry (MS) | UV or Mass Spectrometry (MS) |

| Expected Outcome | Baseline resolution of (R)- and (S)-enantiomers | High-resolution separation with distinct retention times |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Key expected signals would include a singlet or doublet for the terminal alkyne proton (H-6), multiplets for the methylene (B1212753) protons at C-2 and C-4, and a multiplet for the methine proton at the C-3 chiral center. The chemical shifts provide information about the electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum would show six distinct signals, corresponding to each carbon atom in the structure. The signals for the two sp-hybridized carbons of the alkyne group would appear in a characteristic region of the spectrum (typically 70-90 ppm). The carbonyl carbon of the carboxylic acid would resonate at the downfield end of the spectrum (>170 ppm).

Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative):

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| C-1 (COOH) | ~12 (broad s) | >170 |

| C-2 (CH₂) | ~2.5 (m) | ~40 |

| C-3 (CH) | ~3.8 (m) | ~50 |

| C-4 (CH₂) | ~2.7 (m) | ~25 |

| C-5 (C≡) | - | ~80 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Metabolite Identification

HRMS is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or five decimal places), HRMS can definitively verify the molecular formula, C₆H₉NO₂. Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecule, often forming the protonated molecule [M+H]⁺. In metabolic studies, HRMS coupled with liquid chromatography (LC-MS) is used to detect and identify potential metabolites by searching for predicted mass changes corresponding to metabolic transformations (e.g., hydroxylation, glucuronidation).

Expected HRMS Data:

| Ion | Molecular Formula | Calculated Mass | Observed Mass |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₀NO₂⁺ | 128.0655 | Within 5 ppm of calculated |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide confirmation of the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The terminal alkyne (C≡C-H) would show a sharp, weak stretch around 2100-2140 cm⁻¹ for the C≡C bond and a strong, sharp C-H stretch around 3300 cm⁻¹. libretexts.org The carboxylic acid would produce a very broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹. The N-H bending vibrations of the primary amine would appear in the 1580-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. The C≡C triple bond stretch, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, making it a useful technique for confirming the alkyne group.

Characteristic Vibrational Frequencies:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyne (C≡C-H) | C-H stretch | ~3300 (strong, sharp) |

| Alkyne (-C≡C-) | C≡C stretch | ~2120 (weak to medium, sharp) |

| Carboxylic Acid (O-H) | O-H stretch | ~2500-3300 (very broad) |

| Carbonyl (C=O) | C=O stretch | ~1710 (strong) |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be successfully crystallized into a single crystal of sufficient quality, X-ray crystallography would provide the ultimate proof of its three-dimensional structure. This technique determines the precise spatial arrangement of atoms in the solid state, confirming bond lengths, bond angles, and the absolute stereochemistry of the chiral center (C-3). It would also reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amine groups, that dictate the crystal packing. While obtaining a suitable crystal of a small, flexible molecule can be challenging, the resulting data is unambiguous. For the 20 common amino acids, determining the full set of crystal structures was a long-term endeavor, highlighting the challenges involved. cardiff.ac.uk

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Research Gaps

Current understanding of (3R)-3-aminohex-5-ynoic acid is largely inferred from studies of structurally similar compounds. Its molecular structure, featuring a six-carbon backbone with an amino group at the third position and a terminal alkyne, suggests its utility as a versatile building block in organic synthesis. smolecule.com The presence of the amino group allows for its incorporation into peptide chains, while the alkyne functionality opens the door to a variety of chemical modifications, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". smolecule.comchemistryviews.org Preliminary investigations into compounds with similar structures suggest potential interactions with glycine (B1666218) receptors and transporters, hinting at possible applications in neuroscience. smolecule.com

However, a significant research gap exists in the specific biological activity and mechanism of action of this compound itself. While its potential as a glycine transporter inhibitor has been postulated based on analogous compounds, dedicated studies are required to confirm and characterize this activity. smolecule.com Furthermore, detailed investigations into its metabolic fate and potential incorporation into biological macromolecules are currently lacking. The precise impact of the (3R) stereochemistry on its biological interactions and synthetic utility also remains an area ripe for exploration.

| Area of Knowledge | Current Understanding | Identified Research Gaps |

| Chemical Synthesis | General methods for synthesizing aminohexynoic acids are known, often involving alkyne formation from hexanoic acid derivatives. smolecule.com | Optimized and scalable synthetic routes specifically for this compound are not widely published. |

| Biological Activity | Postulated to interact with glycine transporters based on structurally similar compounds. smolecule.com | Lack of specific studies to confirm and characterize its biological targets and mechanism of action. |

| Biochemical Applications | The terminal alkyne allows for bioconjugation via click chemistry. smolecule.comrsc.org | Limited examples of specific bioconjugates or labeled biomolecules using this compound. |

| Stereochemistry | The (3R) configuration is noted for its potential to introduce structural diversity in peptides. smolecule.com | Detailed studies on how the (3R) stereocenter influences biological activity and molecular recognition are needed. |

Emerging Trends and Novel Research Avenues for this compound

The field of chemical biology is experiencing a surge in the development and application of unnatural amino acids, particularly those bearing bioorthogonal functional groups like terminal alkynes. chemistryviews.orgrsc.org A significant emerging trend is the discovery and engineering of biosynthetic pathways for the production of such amino acids. chemistryviews.orgberkeley.edu Researchers have successfully identified the genes and enzymes responsible for producing terminal alkyne-containing amino acids in microorganisms like Streptomyces cattleya. chemistryviews.orgberkeley.edu This opens up the exciting possibility of developing engineered organisms that can produce this compound or incorporate it directly into proteins. berkeley.eduacs.org

Novel research avenues for this compound lie at the intersection of peptide chemistry and bioorthogonal labeling. Its incorporation into peptides could lead to the development of novel peptide-based therapeutics with enhanced properties or the ability to be visualized and tracked within biological systems. smolecule.com Furthermore, the unique spatial arrangement of the amino and alkyne groups could be exploited in the design of conformationally constrained peptides and peptidomimetics with specific biological activities.

Potential for Developing Advanced Research Tools and Biochemical Reagents

The terminal alkyne group of this compound is a powerful handle for the development of sophisticated research tools. rsc.org Through click chemistry, it can be readily conjugated to a wide array of reporter molecules, including fluorescent dyes, biotin (B1667282) tags, and affinity probes. rsc.orgberkeley.edu This would enable the creation of customized reagents for a variety of applications.

One of the most promising areas is the development of fluorescent unnatural amino acids for use as probes in chemical biology and medicinal chemistry. acs.orgnih.gov By attaching a fluorophore to this compound, researchers could create a tool for visualizing and quantifying the distribution and dynamics of peptides or proteins into which it is incorporated. acs.orgnih.gov Such probes could be instrumental in studying protein-protein interactions, protein conformational changes, and the localization of biomolecules within cells. nih.gov The development of environmentally sensitive fluorescent analogues, whose spectral properties change in response to their local environment, would be particularly valuable. acs.org

| Potential Research Tool/Reagent | Enabling Feature of this compound | Potential Application |

| Fluorescently Labeled Peptides | Terminal alkyne for conjugation to a fluorophore. | Visualizing peptide localization and trafficking in cells. acs.orgnih.gov |

| Affinity Chromatography Media | Terminal alkyne for immobilization onto a solid support. | Isolating and identifying binding partners of a target protein or peptide. |

| Bioorthogonal Probes for Proteomics | Can be incorporated into proteins for subsequent labeling. acs.org | Identifying and quantifying newly synthesized proteins in complex biological samples. |

| Cross-linking Agents | Bifunctional derivatives with a second reactive group. | Studying protein-protein interactions and mapping interaction interfaces. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-3-aminohex-5-ynoic acid, considering stereochemical control?

- Methodology :

- Chiral Catalysts : Use (R)-specific catalysts (e.g., Rhodium with chiral ligands) to ensure enantiomeric excess during asymmetric hydrogenation of alkynyl precursors .

- Protecting Groups : Employ Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to protect the amino group during synthesis, minimizing side reactions .

- Alkyne Functionalization : Introduce the terminal alkyne via Sonogashira coupling or propargylation reactions, followed by selective deprotection .

Q. How can the stereochemical purity of this compound be characterized?

- Analytical Techniques :

- Chiral HPLC : Use a Chiralpak® column with polar organic mobile phases (e.g., hexane:isopropanol) to resolve enantiomers and quantify enantiomeric excess .

- X-ray Crystallography : Confirm absolute configuration by co-crystallizing with a chiral derivatizing agent (e.g., Mosher’s acid) .

- NMR Spectroscopy : Analyze - and -NMR coupling constants (e.g., vicinal ) to infer stereochemistry .

Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound?

- Experimental Design :

- Fluorometric Assays : Use fluorophore-tagged substrates (e.g., 7-amino-4-methylcoumarin) to monitor protease or decarboxylase inhibition kinetics .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target enzymes (e.g., GABA transaminase) by measuring heat exchange during ligand-enzyme interaction .

Advanced Research Questions

Q. How does the alkyne moiety in this compound influence its reactivity in click chemistry applications?

- Mechanistic Insights :

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The terminal alkyne enables bioorthogonal conjugation with azide-tagged biomolecules for targeted drug delivery studies .

- Stability Considerations : Optimize reaction pH (<7.5) and use stabilizing ligands (e.g., TBTA) to prevent alkyne oxidation during bioconjugation .

Q. What strategies mitigate racemization during the synthesis of this compound?

- Racemization Analysis :

- Low-Temperature Reactions : Conduct acylations or hydrolyses below 0°C to reduce base-catalyzed racemization at the α-carbon .

- Enzymatic Resolution : Use lipases or acylases to selectively hydrolyze undesired enantiomers from racemic mixtures .

- Kinetic Control : Monitor reaction progress via inline IR spectroscopy to terminate reactions before equilibrium favors racemization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Data Contradiction Analysis :

- Purity Assessment : Verify enantiomeric purity using chiral HPLC and mass spectrometry to rule out activity from impurities or diastereomers .

- Assay Standardization : Compare studies using identical buffer conditions (e.g., Tris-HCl vs. phosphate) and enzyme isoforms (e.g., human vs. murine GABA transaminase) .

- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers in IC values across datasets .

Methodological Notes

- Stereochemical Data : Reference the X-ray structure of the related compound (2S)-2-aminohex-5-ynoic acid (IZO) for comparative analysis of bond angles and chiral centers .

- Toxicity Screening : Adapt safety protocols from structurally similar acids (e.g., 3-hydroxyalkanoic acids) for preliminary cytotoxicity assays .

- Computational Modeling : Use DFT (Density Functional Theory) to predict the compound’s interaction with enzymatic active sites, guided by analogs like (3R,4S)-3-amino-4-methylhexanoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.